n-boc-n-methyl-5-chloroanthranilic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

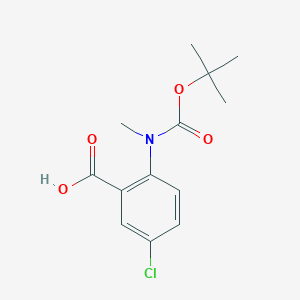

5-chloro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(4)10-6-5-8(14)7-9(10)11(16)17/h5-7H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSUEKNXBQVILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654381 | |

| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-04-5 | |

| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-N-Boc-N-methyl-5-chloroanthranilic-Acid-in-Modern-Drug-Discovery

Abstract: N-Boc-N-methyl-5-chloroanthranilic acid is a strategically important building block in medicinal chemistry, valued for its trifunctional nature which enables complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, and its applications in the development of therapeutic agents. We delve into the rationale behind its synthesis and its utility as a key intermediate, providing researchers and drug development professionals with a comprehensive resource for its application.

Compound Identification and Physicochemical Properties

This compound, systematically named 2-((tert-butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid, is a derivative of anthranilic acid.[1] The presence of three key functional groups—a carboxylic acid, a Boc-protected secondary amine, and a chloro substituent on the aromatic ring—makes it a highly versatile reagent in organic synthesis.

The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the secondary amine.[2] This protection is vital in multi-step syntheses, allowing for selective reactions at the carboxylic acid moiety without interference from the nucleophilic amine. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, enabling subsequent functionalization of the amine.[2] The chloro- and N-methyl groups modify the steric and electronic properties of the molecule, influencing its reactivity and the pharmacological profile of its derivatives.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 886362-04-5 | [1][3] |

| Molecular Formula | C13H16ClNO4 | [1][3] |

| Molecular Weight | 285.72 g/mol | [1][3] |

| IUPAC Name | 5-chloro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | [1] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥97% | [3] |

Synthesis of this compound

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general synthetic strategy involves three key transformations starting from anthranilic acid: chlorination, N-methylation (not detailed in search results but a logical step), and Boc-protection. A common precursor found is 2-amino-5-chlorobenzoic acid.[5]

Synthesis of the Precursor: 2-amino-5-chlorobenzoic acid

The initial step is the regioselective chlorination of anthranilic acid. This is a critical step as the position of the chlorine atom influences the properties of the final compound.

Experimental Protocol:

-

Reaction Setup: In a fume hood, dissolve 26 g of sulfuryl chloride in 350 ml of absolute ether in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Addition of Anthranilic Acid: Slowly add 20 g of powdered anthranilic acid to the cooled solution over a period of 10 minutes.

-

Work-up: Remove the solvent and excess sulfuryl chloride under reduced pressure. Treat the residue with 150 ml of water and allow the mixture to stand for several hours.

-

Purification: Filter the crude product and wash it several times with water. Digest the residue with 400 ml of 8% aqueous hydrochloric acid at 60-70°C.

-

Precipitation: Filter the hot solution to remove any undissolved solids. Add sodium hydroxide solution to the filtrate until a precipitate begins to form, then add a concentrated sodium acetate solution to complete the precipitation.

-

Final Product: Filter the precipitated solid, wash with water, and recrystallize from an ethanol/water mixture to yield 2-amino-5-chlorobenzoic acid.[6][7]

N-Methylation and N-Boc Protection (General Workflow)

Following the synthesis of 2-amino-5-chlorobenzoic acid, the next logical steps would be N-methylation followed by the introduction of the Boc protecting group. While specific protocols for this exact molecule are not detailed in the provided search results, a general workflow can be inferred from standard organic chemistry practices. The process typically involves reacting the amino group with a methylating agent, followed by reaction with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Caption: General synthetic workflow for this compound.

Applications in Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of complex heterocyclic compounds, particularly those with pharmaceutical applications. The anthranilic acid core is a precursor to quinazolinones, a class of compounds with a broad spectrum of biological activities.

Chiral 2-alkylaminoquinazolin-4(3H)-ones are key synthetic intermediates for several high-profile drugs, including PI3K inhibitors used in cancer therapy.[8] The synthesis of these molecules often involves the coupling of an anthranilic acid derivative with an N-Boc protected amino acid.[8] The presence of the chloro-substituent in this compound can be leveraged to modulate the biological activity and pharmacokinetic properties of the final drug candidate. Chlorine-containing molecules are prevalent in FDA-approved drugs, highlighting the importance of chlorinated intermediates in drug discovery.[9]

The carboxylic acid group of this compound can be activated and coupled with various amines to form amides, which are common linkages in bioactive molecules. After coupling, the Boc group can be removed to allow for further modification at the nitrogen atom, enabling the construction of diverse chemical libraries for drug screening.

Conclusion

This compound is a sophisticated and highly useful building block for medicinal chemists. Its trifunctional nature, enabled by the strategic use of a Boc protecting group, allows for sequential and controlled modifications, making it an ideal starting material for the synthesis of complex, biologically active molecules like quinazolinones. A thorough understanding of its synthesis and reactivity is essential for its effective application in the design and development of next-generation therapeutics.

References

-

CymitQuimica. N-Boc-N-methyl-5-chloro anthranilic acid.

-

PubChem. 2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid. National Center for Biotechnology Information.

-

ChemicalBook. 2-TERT-BUTOXYCARBONYLAMINO-5-CHLORO-BENZOIC ACID | 253677-29-1.

-

ChemicalBook. ANTHRANILIC ACID, N-BOC-5-METHYL | 669713-60-4.

-

PubChem. 2-Amino-5-chlorobenzoic acid. National Center for Biotechnology Information.

-

PubChem. 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid. National Center for Biotechnology Information.

-

PubChem. N-Boc-5-hydroxyanthranilic acid. National Center for Biotechnology Information.

-

Beilstein Journal of Organic Chemistry. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.

-

National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

-

Tokyo Chemical Industry Co., Ltd. Methyl 2-Amino-5-chlorobenzoate | 5202-89-1.

-

National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

-

ChemBK. 2-Chloro-5-aMinobenzoic acid Methyl ester.

-

PrepChem. Preparation of 2-amino-5-chlorobenzoic acid.

-

BOC Sciences. Medicinal Chemistry – BOC Sciences Blog.

-

ChemicalBook. Synthesis of 2-amino-5-chlorobenzonitrile.

-

BenchChem. The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.

-

National Center for Biotechnology Information. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity.

Sources

- 1. 2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid | C13H16ClNO4 | CID 40429560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-Boc-N-methyl-5-chloro anthranilic acid | CymitQuimica [cymitquimica.com]

- 4. 2-TERT-BUTOXYCARBONYLAMINO-5-CHLORO-BENZOIC ACID | 253677-29-1 [amp.chemicalbook.com]

- 5. 2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Boc-N-methyl-5-chloroanthranilic Acid: Synthesis, Characterization, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-methyl-5-chloroanthranilic acid is a key synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors. Its unique structural features, including the chloro-substituted aromatic ring, the N-methyl group, and the Boc-protected amine, make it a versatile building block for constructing complex heterocyclic scaffolds. This guide provides a comprehensive overview of its synthesis, analytical characterization, safe handling, and a detailed application in the synthesis of quinazolinone-based therapeutics, such as phosphoinositide 3-kinase (PI3K) inhibitors.

Core Molecular Attributes

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Weight | 285.72 g/mol | |

| Molecular Formula | C₁₃H₁₆ClNO₄ | |

| CAS Number | 886362-04-5 | |

| IUPAC Name | 2-((tert-butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid | |

| Appearance | Expected to be a solid | General knowledge of similar compounds |

Synthesis Protocol

The synthesis of this compound is a multi-step process commencing from the readily available 2-amino-5-chlorobenzoic acid. The following protocol outlines a plausible and efficient synthetic route.

Part 1: N-Methylation of 2-Amino-5-chlorobenzoic Acid

The introduction of the methyl group onto the amine is a critical first step. A common method for the N-methylation of anthranilic acid derivatives involves the use of a methylating agent in the presence of a base. One such method is adapted from procedures for N-methylation of related compounds.

Materials:

-

2-Amino-5-chlorobenzoic acid

-

Dimethyl sulfate (DMS)

-

Sodium hydroxide (NaOH) or another suitable base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

Dissolve 2-amino-5-chlorobenzoic acid in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium hydroxide to deprotonate both the carboxylic acid and the amine.

-

To the resulting solution, add dimethyl sulfate dropwise while maintaining the low temperature. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Acidify the aqueous solution with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-methyl-5-chloroanthranilic acid.

Part 2: N-Boc Protection of N-Methyl-5-chloroanthranilic Acid

The final step is the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group, which is a standard procedure in peptide synthesis and related fields.[1][2]

Materials:

-

N-Methyl-5-chloroanthranilic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃))

-

A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of dioxane and water)

-

Water

-

Citric acid solution for work-up

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

Dissolve N-methyl-5-chloroanthranilic acid in the chosen solvent.

-

Add the base to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Stir the reaction at room temperature for several hours or overnight. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a weak citric acid solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.

-

Purify the product by column chromatography on silica gel if necessary.

Caption: Synthetic workflow for this compound.

Analytical Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the three protons on the substituted benzene ring. The coupling patterns will be indicative of their relative positions.

-

Boc Group: A singlet integrating to nine protons at approximately δ 1.4-1.6 ppm.

-

N-Methyl Group: A singlet integrating to three protons, likely in the range of δ 3.2-3.4 ppm.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Carbonyl Carbons: Two signals in the downfield region, one for the carboxylic acid (δ ~170-175 ppm) and one for the Boc carbonyl (δ ~155 ppm).

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ ~110-150 ppm).

-

Boc Group Carbons: A quaternary carbon signal around δ 80 ppm and the methyl carbons around δ 28 ppm.

-

N-Methyl Carbon: A signal in the range of δ 30-40 ppm.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): In negative ion mode, the expected [M-H]⁻ peak would be at m/z 284.07. In positive ion mode, adducts such as [M+H]⁺ (m/z 286.08) or [M+Na]⁺ (m/z 308.06) would be observed. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Application in the Synthesis of PI3K Inhibitors

This compound is a valuable precursor for the synthesis of quinazolinone-based PI3K inhibitors. The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.[3][4][5][6] Idelalisib, a selective PI3Kδ inhibitor, is an example of a drug whose synthesis can utilize derivatives of anthranilic acid.[7]

The following is a generalized experimental protocol for the construction of a quinazolinone core using this compound, adapted from a multicomponent procedure.[8]

Caption: Workflow for quinazolinone synthesis from this compound.

Experimental Protocol: Synthesis of a Quinazolinone Intermediate

Materials:

-

This compound

-

A desired N-Boc protected amino acid (e.g., N-Boc-L-alanine)

-

A primary amine (e.g., aniline)

-

Methanesulfonyl chloride (MsCl)

-

N-methylimidazole (NMI)

-

Anhydrous Copper(II) chloride (CuCl₂)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

4 Å Molecular Sieves

Procedure:

-

To a mixture of the N-Boc-amino acid, anhydrous CuCl₂, and 4 Å molecular sieves in anhydrous DCM under a nitrogen atmosphere, cool the reaction to -20 °C.

-

Add N-methylimidazole (NMI) and methanesulfonyl chloride (MsCl) dropwise.

-

Stir the mixture at -20 °C for 1 hour.

-

Add this compound to the reaction mixture and stir for an additional 1.5 hours at -20 °C.

-

Add the primary amine to the reaction mixture and allow it to slowly warm to room temperature, followed by heating to facilitate cyclization.

-

Upon completion of the reaction (monitored by TLC), dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to yield the desired N-Boc-protected quinazolinone intermediate.

Safety, Handling, and Disposal

As a laboratory chemical, this compound and its precursors and reagents should be handled with appropriate safety precautions.

Safety and Handling:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, especially when handling volatile or toxic reagents like dimethyl sulfate.[9][10]

-

Inhalation: Avoid inhaling dust or vapors.[9]

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9][10]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[9]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10]

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of chemical waste in accordance with local, state, and federal regulations.[9]

-

Do not dispose of down the drain.[10]

-

Contaminated containers should be treated as hazardous waste.[9]

References

- Sigma-Aldrich.

- Fisher Scientific.

- Biosynth.

-

PubChem. Compound Summary for 2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid. PubChem CID: 40429560. [Link]

- Google Patents.

-

Prashad, M., et al. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic Letters, 5(2), 125-128. [Link]

-

A novel and scalable synthesis of 5-fluoro-3-phenyl-2-[(1S)-1-(9H-purin-6-ylamino)propyl]-4(3H)- quinazolinone, idelalisib. SciSpace. (2018). [Link]

-

Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Advanced Synthesis & Catalysis. (2018). [Link]

-

Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. SciSpace. (2014). [Link]

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. (2023). [Link]

-

Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. PMC. (2022). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

n-boc-n-methyl-5-chloroanthranilic acid chemical structure

An In-depth Technical Guide to N-Boc-N-methyl-5-chloroanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a strategically important synthetic intermediate in medicinal chemistry. Its structure incorporates a chloro-substituted aromatic ring, an N-methyl group, and a tert-butyloxycarbonyl (Boc) protecting group, making it a highly versatile building block for complex heterocyclic systems. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its principal application in the synthesis of pharmacologically active compounds, particularly as a precursor to the benzodiazepine scaffold.

Introduction: A Key Intermediate in Pharmaceutical Synthesis

This compound, with the IUPAC name 5-chloro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid , is a bespoke chemical entity designed for multi-step organic synthesis.[1] While not an active pharmaceutical ingredient (API) itself, its utility lies in its pre-functionalized structure. The anthranilic acid core is a common starting point for various heterocyclic scaffolds. The substituents are strategically placed:

-

5-Chloro Group: This electron-withdrawing group modifies the electronic properties of the benzene ring and is a common feature in many benzodiazepine drugs, contributing to their pharmacological activity profile.

-

N-Methyl Group: This group is an integral part of the final structure of several target molecules, such as diazepam. Incorporating it early in the synthesis simplifies the overall pathway.

-

N-Boc Group: The tert-butyloxycarbonyl (Boc) group is a crucial acid-labile protecting group. It temporarily deactivates the nucleophilicity of the secondary amine, preventing unwanted side reactions during subsequent chemical transformations, such as amide bond formation or cyclization steps. Its easy removal under mild acidic conditions makes it ideal for complex synthetic routes.[2]

This combination makes the compound a high-value precursor for constructing libraries of potential drug candidates and for the scaled synthesis of established APIs.

Chemical Structure and Physicochemical Properties

The molecular structure consists of a benzoic acid backbone substituted at position 2 with a Boc-protected methylamino group and at position 5 with a chlorine atom.

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 5-chloro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | [1] |

| CAS Number | 886362-04-5 | [1][3] |

| Molecular Formula | C₁₃H₁₆ClNO₄ | [1][3][4] |

| Molecular Weight | 285.72 g/mol | [1][4] |

| Appearance | Off-white to tan solid/powder | [5] |

| Melting Point | 138 - 140 °C |

| Purity | Typically ≥97% |[4] |

Synthesis and Characterization

The synthesis of this compound is typically achieved from the commercially available precursor, 5-chloroanthranilic acid. The process involves two key transformations: N-methylation and subsequent N-protection with a Boc group.

Experimental Protocol: A Self-Validating System

This protocol outlines a plausible and robust laboratory-scale synthesis.

Step 1: N-Methylation of 5-Chloroanthranilic Acid

-

Objective: To selectively add a methyl group to the amino function of the starting material.

-

Methodology:

-

Suspend 5-chloroanthranilic acid (1.0 eq) in a suitable aprotic solvent such as Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a strong base, such as sodium hydride (NaH, ~2.2 eq), portion-wise. The base deprotonates both the carboxylic acid and the amine, forming a dianion. This step is crucial for preventing O-methylation and promoting N-methylation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

-

Add a methylating agent, such as methyl iodide (CH₃I, ~1.5 eq), dropwise at 0 °C.

-

Allow the reaction to stir at room temperature overnight. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water. Acidify the aqueous solution with HCl (1M) to precipitate the product, 5-chloro-2-(methylamino)benzoic acid.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

-

Causality: The use of a strong, non-nucleophilic base like NaH is critical. It ensures complete deprotonation of the acidic protons, making the nitrogen atom a potent nucleophile. The aprotic solvent prevents interference from protic species.

Step 2: N-Boc Protection

-

Objective: To protect the newly formed secondary amine to prevent it from participating in subsequent reactions.

-

Methodology:

-

Dissolve the 5-chloro-2-(methylamino)benzoic acid (1.0 eq) from Step 1 in a solvent mixture, such as THF and water.

-

Add a base, like sodium hydroxide (NaOH) or triethylamine (Et₃N), to deprotonate the carboxylic acid and facilitate the reaction.

-

Add Di-tert-butyl dicarbonate (Boc₂O, ~1.1 eq) to the solution.

-

Stir the reaction at room temperature for 12-24 hours until TLC indicates the consumption of the starting material.

-

Remove the organic solvent (THF) under reduced pressure.

-

Acidify the remaining aqueous solution with a mild acid (e.g., citric acid or cold 1M HCl) to a pH of ~3-4. The desired product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry thoroughly under vacuum to yield this compound.

-

-

Trustworthiness: The success of this step is validated by the characterization data. The appearance of signals corresponding to the tert-butyl group in the NMR spectrum and the characteristic C=O stretching of the carbamate in the IR spectrum confirm the formation of the Boc-protected product.

Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical methods.

Table 2: Expected Spectroscopic Data

| Technique | Characteristic Signals |

|---|---|

| ¹H NMR | - ~1.4-1.5 ppm: Singlet, 9H (protons of the tert-butyl group of Boc).- ~3.2-3.3 ppm: Singlet, 3H (protons of the N-methyl group).- ~7.5-8.0 ppm: Multiplets, 3H (aromatic protons).- ~10-12 ppm: Broad singlet, 1H (carboxylic acid proton). |

| ¹³C NMR | - ~28 ppm: (CH₃)₃C of Boc group.- ~35-40 ppm: N-CH₃ group.- ~80-82 ppm: Quaternary carbon of Boc group (C(CH₃)₃).- ~125-140 ppm: Aromatic carbons.- ~152-155 ppm: Carbamate carbonyl (N-COO-).- ~168-172 ppm: Carboxylic acid carbonyl (COOH). |

| IR (cm⁻¹) | - ~2500-3300: Broad O-H stretch (carboxylic acid).- ~1700-1720: C=O stretch (carbamate carbonyl).- ~1680-1700: C=O stretch (carboxylic acid carbonyl).- ~1150-1170: C-O stretch (Boc group). |

Application in Drug Development: Precursor to Benzodiazepines

The primary value of this compound is its role as an advanced intermediate in the synthesis of high-value pharmaceuticals. It is particularly well-suited for the synthesis of the 1,4-benzodiazepine core, which is the foundational structure for drugs like Diazepam (Valium).[6][7]

The synthesis of Diazepam traditionally starts from 2-amino-5-chlorobenzophenone. However, building blocks like this compound allow for more convergent and flexible synthetic strategies. The general pathway involves activating the carboxylic acid, coupling it with an amino acid (like glycine), and then performing a series of cyclization and functional group manipulation steps.

In this pathway, the Boc group plays a critical role by preventing the N-methylamino group from interfering with the activation of the carboxylic acid and the subsequent amide coupling. Once the backbone is assembled, the Boc group is selectively removed under acidic conditions that do not cleave the newly formed amide bond, liberating the amine to participate in the final ring-closing cyclization step.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. Based on available Safety Data Sheets (SDS), the compound presents the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H402: Harmful to aquatic life.

Precautionary Measures:

-

P280: Wear protective gloves, eye protection, and face protection.

-

P264: Wash skin thoroughly after handling.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

Handle in a well-ventilated area or a fume hood to avoid dust inhalation.

Conclusion

This compound is a quintessential example of a modern synthetic building block, engineered for efficiency and control in the complex world of drug discovery and development. Its pre-installed functionalities—the target-oriented chloro and methyl groups, and the synthetically crucial Boc protecting group—allow chemists to streamline synthetic routes, improve yields, and avoid tedious protection-deprotection sequences. For researchers in medicinal chemistry, this compound represents a reliable and valuable tool for accessing the privileged benzodiazepine scaffold and related heterocyclic structures, accelerating the journey from concept to clinical candidate.

References

-

National Institute of Standards and Technology (NIST). (2014). Safety Data Sheet for m-Chlorobenzoic Acid. [Link]

-

Chemistry Steps. Synthesis of Diazepam. [Link]

- Archer, G. A., & Sternbach, L. H. (1964). New synthesis of diazepam. The Journal of Organic Chemistry, 29(1), 231-231.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40429560, 2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid. [Link]

-

Pharma Guideline. (2020). Synthesis of Diazepam | In simple way. YouTube. [Link]

-

Bédard, A.-C., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry. [Link]

-

Slideshare. Benzodiazepines; Diazepam. [Link]

-

NIST. NIST Chemistry WebBook for Benzoic acid, 2-amino-5-chloro-, methyl ester. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2757220, N-Boc-5-hydroxyanthranilic acid. [Link]

-

ResearchGate. ¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures. [Link]

-

Antonchick, A. P., et al. (2021). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Advanced Synthesis & Catalysis. [Link]

-

Indian Journal of Chemistry. (2002). Synthesis of 2-amino-5-chlorobenzonitrile. [Link]

Sources

- 1. 2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid | C13H16ClNO4 | CID 40429560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. N-Boc-N-methyl-5-chloro anthranilic acid | CymitQuimica [cymitquimica.com]

- 5. Methyl 5-chloroanthranilate | 5202-89-1 [chemicalbook.com]

- 6. Synthesis of Diazepam - Chemistry Steps [chemistrysteps.com]

- 7. datapdf.com [datapdf.com]

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-N-methyl-5-chloroanthranilic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-methyl-5-chloroanthranilic acid is a synthetic building block crucial in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a chloro-substituted aromatic ring, a carboxylic acid group, and N-Boc and N-methyl protected amine functionalities, makes it a versatile intermediate for constructing more complex molecular architectures. A thorough understanding of its physicochemical properties is paramount for its effective use in reaction optimization, purification, formulation, and predicting its behavior in biological systems. This guide provides a detailed examination of these core properties, supported by experimental protocols and practical insights for the research and development scientist.

Core Physicochemical Properties

The utility of a chemical intermediate is defined by its physical and chemical characteristics. These properties dictate storage conditions, solvent selection for reactions and purification, and analytical methods for quality control.

| Property | Value | Source(s) |

| CAS Number | 886362-04-5 | [1][2][3] |

| Molecular Formula | C13H16ClNO4 | [1][3] |

| Molecular Weight | 285.72 g/mol | [1][3] |

| Appearance | White to off-white solid | Data inferred from similar compounds |

| Purity | ≥ 97.0% | [1] |

| Melting Point | Data not available; related compounds melt in the range of 165-206°C. | [4][5] |

| Boiling Point | Data not available | |

| Solubility | Data not available; expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | |

| InChI Key | XCSUEKNXBQVILR-UHFFFAOYSA-N | [1][3] |

Analytical Characterization Protocols

Accurate characterization is the foundation of chemical synthesis. The following are standard, field-proven protocols for verifying the identity, purity, and properties of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the moderate polarity of the molecule. The UV detector is ideal as the aromatic ring provides strong chromophoric activity.

Self-Validating Protocol:

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 254 nm.

-

Column Temperature: 30°C.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of a 1:1 mixture of Mobile Phase A and B (the diluent).

-

Vortex until fully dissolved. Filter through a 0.45 µm syringe filter if particulates are visible.

-

-

Analysis:

-

Inject 5 µL of the sample.

-

Run a gradient elution (e.g., 10% B to 90% B over 15 minutes).

-

Hold at 90% B for 2 minutes.

-

Return to 10% B and equilibrate for 3 minutes before the next injection.

-

-

Data Interpretation:

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. A purity of ≥97% is typically considered high quality for this type of intermediate.[1]

-

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides unambiguous structural confirmation by probing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

Self-Validating Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with carboxylic acid protons to ensure their observation.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected signals would include:

-

Singlets for the tert-butyl (Boc) group (~1.5 ppm, 9H) and the N-methyl group (~3.2 ppm, 3H).

-

Signals in the aromatic region (7-8 ppm, 3H) corresponding to the substituted benzene ring.

-

A broad singlet for the carboxylic acid proton (>10 ppm, 1H), if visible.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected signals would correspond to the carbonyl carbons (acid and Boc), aromatic carbons, and aliphatic carbons (methyl and tert-butyl).

-

-

Data Interpretation:

-

Confirm that the chemical shifts, integration values (for ¹H), and number of signals match the expected structure of this compound.

-

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for the quality control and characterization of a newly synthesized or procured batch of this compound.

Caption: Quality control workflow for this compound.

Safety, Handling, and Stability

Proper handling is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

-

Safety Precautions:

-

Causes skin and serious eye irritation.[6] May cause respiratory irritation.[7]

-

Always handle in a well-ventilated area or a chemical fume hood.[6][8]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6][8]

-

Avoid creating dust; do not get in eyes, on skin, or on clothing.[6][8]

-

-

Stability and Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong acids.[6]

-

Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[6][8]

Practical Implications in Research & Development

The physicochemical properties of this compound directly influence its application in synthesis.

-

Reaction Setup: The Boc (tert-butoxycarbonyl) protecting group is acid-labile. Therefore, reactions involving this compound must be conducted under neutral or basic conditions to prevent premature deprotection. Strong acids like HCl or H₂SO₄ should be avoided.[6]

-

Solubility: Its presumed solubility in common organic solvents facilitates its use in a wide range of coupling reactions (e.g., amide bond formation). However, its carboxylic acid moiety may impart some aqueous solubility under basic conditions (as a carboxylate salt), which can be exploited during aqueous workups to remove non-polar impurities.

-

Purification: The presence of the carboxylic acid group allows for purification via extraction into a mild aqueous base (like sodium bicarbonate solution), washing the organic impurities away, and then re-acidifying the aqueous layer to precipitate the purified product. This is a classic and effective purification strategy for acidic compounds.

References

-

FM10683 - Safety Data Sheet. [Link]

-

2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid - PubChem. [Link]

-

Benzoic acid, 2-amino-5-chloro-, methyl ester - NIST WebBook. [Link]

Sources

- 1. N-Boc-N-methyl-5-chloro anthranilic acid | CymitQuimica [cymitquimica.com]

- 2. ANTHRANILIC ACID, N-BOC-N-METHYL-5-CHLORO - Safety Data Sheet [chemicalbook.com]

- 3. 2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid | C13H16ClNO4 | CID 40429560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ANTHRANILIC ACID, N-BOC-5-METHYL | 669713-60-4 [chemicalbook.com]

- 5. 2-Amino-5-chlorobenzoic acid | 635-21-2 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. biosynth.com [biosynth.com]

- 8. fishersci.nl [fishersci.nl]

n-boc-n-methyl-5-chloroanthranilic acid solubility in organic solvents

An In-Depth Technical Guide to the Solubility of N-Boc-N-methyl-5-chloroanthranilic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes foundational principles of physical organic chemistry and established methodologies to offer a predictive framework and a robust experimental protocol for solubility determination. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection for synthesis, purification, and formulation.

Introduction: The Significance of this compound and Its Solubility Profile

This compound is a highly functionalized building block in modern medicinal chemistry. Its structure, featuring a protected amine, a carboxylic acid, and a halogenated aromatic ring, makes it a valuable precursor for the synthesis of complex pharmaceutical agents. The 'Boc' (tert-butyloxycarbonyl) protecting group offers stability and facile deprotection, while N-methylation can enhance the pharmacokinetic properties of the final active pharmaceutical ingredient (API), such as metabolic stability and membrane permeability.

Understanding the solubility of this intermediate is paramount for several stages of drug development:

-

Reaction Chemistry: Solvent choice dictates reaction rates, yields, and impurity profiles.

-

Purification: Crystallization, a common purification technique, is critically dependent on the differential solubility of the compound and its impurities in various solvents.

-

Formulation: The solubility profile informs the selection of excipients and delivery systems for the final drug product.

This guide will first deconstruct the molecular architecture of this compound to predict its solubility behavior. Subsequently, a detailed, field-proven experimental protocol for accurate solubility determination is provided.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like." The interplay of polarity, hydrogen bonding capability, and molecular size determines the extent to which a solute can be solvated by a particular solvent.

Structural Analysis

Let's dissect the key structural features of this compound:

-

Anthranilic Acid Core: This portion contains a polar carboxylic acid group (-COOH) capable of acting as both a hydrogen bond donor and acceptor, and a tertiary amine. The aromatic ring itself is nonpolar. The presence of both acidic and basic functionalities suggests that solubility will be highly pH-dependent in aqueous systems.[1]

-

N-Boc Group: The tert-butyloxycarbonyl group is bulky and lipophilic, which will generally decrease solubility in polar protic solvents like water but increase it in nonpolar organic solvents.

-

N-Methyl Group: The methyl group attached to the nitrogen is a small, nonpolar addition that further increases lipophilicity.

-

Chloro Group: The chlorine atom is an electron-withdrawing group that adds to the molecular weight and has a modest impact on polarity.

Predicted Solubility in Common Organic Solvents

Based on this structural analysis and data from related anthranilic acid derivatives[2][3], we can predict a qualitative solubility profile:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group will interact favorably with these solvents through hydrogen bonding.[1][4] However, the bulky, nonpolar N-Boc and N-methyl groups will likely limit high solubility. Moderate solubility is expected.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF): These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and engage in dipole-dipole interactions. Given the overall molecular structure, high solubility is predicted in solvents like acetone and ethyl acetate, a trend seen with the related N-phenylanthranilic acid.[3] Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often excellent solvents for a wide range of organic molecules and are expected to effectively solubilize this compound.[5]

-

Nonpolar Solvents (e.g., Toluene, Hexanes): The presence of the polar carboxylic acid and the overall molecular polarity will likely lead to poor solubility in these solvents. The nonpolar character of the Boc group is insufficient to overcome the polarity of the acid functionality.

This predictive framework is visualized in the diagram below.

Caption: Predicted solubility based on molecular features.

Experimental Protocol for Equilibrium Solubility Determination

To obtain quantitative data, a rigorous experimental approach is necessary. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.[6][7]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Stock Standard for Quantification:

-

Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions to create a set of calibration standards.

-

Analyze these standards using HPLC or UV-Vis spectrophotometry to generate a calibration curve (absorbance vs. concentration). This curve is essential for determining the concentration of the saturated solutions.

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.

-

Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. A preliminary time-course study can be conducted to determine the minimum time to reach a plateau in concentration.[6]

-

-

Sample Collection and Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles.

-

Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the range of the previously generated calibration curve.

-

-

Analysis and Calculation:

-

Analyze the diluted samples using the same analytical method (HPLC or UV-Vis) as used for the standards.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

The workflow for this experimental protocol is illustrated below.

Caption: Experimental workflow for solubility determination.

Data Presentation and Application

The experimentally determined solubility data should be compiled into a clear and concise table.

Table 1: Template for Reporting Solubility of this compound at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Polar Protic | Methanol | |||

| Ethanol | ||||

| Polar Aprotic | Acetone | |||

| Ethyl Acetate | ||||

| Acetonitrile | ||||

| DMSO | ||||

| Nonpolar | Toluene | |||

| Heptane |

This quantitative data is invaluable for:

-

Process Chemistry: Selecting appropriate solvents for synthesis and workup procedures to maximize yield and minimize solvent volume.

-

Crystallization Development: Identifying suitable solvent/anti-solvent systems for effective purification and isolation of the desired polymorph.

-

Preformulation Studies: Providing a baseline for developing formulations for preclinical and clinical studies.

Conclusion

While specific public data on the solubility of this compound is scarce, a systematic approach based on its molecular structure allows for reliable predictions of its behavior in various organic solvents. High solubility is anticipated in polar aprotic solvents, with moderate and low solubility expected in polar protic and nonpolar solvents, respectively. For definitive quantitative data, the detailed shake-flask protocol provided in this guide offers a robust and validated method. The insights gained from such an analysis are critical for the efficient and successful progression of drug development projects involving this important chemical intermediate.

References

- Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. (n.d.). Google AI. Retrieved January 5, 2026.

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

Solubility of Things. (n.d.). Anthranilic acid. Retrieved January 5, 2026, from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In An Introduction to Drug Solubility and Supersaturation (pp. 1-28). [Link]

-

Domańska, U., & Pobudkowska, A. (2011). Solubility of sparingly soluble drug derivatives of anthranilic acid. Journal of Chemical & Engineering Data, 56(4), 1271-1278. [Link]

- Fakhree, M. A. A., et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved January 5, 2026, from [Link]

-

Li, Q., et al. (2016). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. The Journal of Chemical Thermodynamics, 102, 247-254. [Link]

-

Ghosh, S., et al. (2014). Solvent effect on anthranilic acid spectroscopy. Journal of Photochemistry and Photobiology A: Chemistry, 277, 39-47. [Link]

-

PubChem. (n.d.). 2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid. Retrieved January 5, 2026, from [Link]

-

SciSupplies. (n.d.). N-Boc-N-methyl-5-chloro anthranilic acid, 97.0%, 1g. Retrieved January 5, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 2-amino-5-chloro-, methyl ester. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved January 5, 2026, from [Link]

-

Organic Syntheses. (n.d.). PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Retrieved January 5, 2026, from [Link]

- Acree, W. E. Jr. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

-

IUPAC. (n.d.). SOLUBILITY DATA SERIES. Retrieved January 5, 2026, from [Link]

-

Gòdia, F., & Asenjo, J. A. (2003). The Solubility of Proteins in Organic Solvents. Biotechnology Letters, 25(10), 747-753. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Solubility of sparingly soluble drug derivatives of anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solvent effect on anthranilic acid spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Predicted ¹H NMR Spectral Data of N-Boc-N-methyl-5-chloroanthranilic Acid

Introduction

N-Boc-N-methyl-5-chloroanthranilic acid is a bespoke synthetic building block integral to the fields of medicinal chemistry and drug development. As a trifunctional molecule, it incorporates a carboxylic acid, a halogenated aromatic ring, and a protected secondary amine, making it a versatile scaffold for the synthesis of complex molecular architectures. The precise characterization of such intermediates is paramount to ensure the integrity of multi-step synthetic pathways and the final purity of target compounds. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.

This technical guide provides a comprehensive analysis of the predicted ¹H NMR spectrum of this compound. In the absence of publicly available experimental data for this specific compound, this guide leverages established principles of NMR spectroscopy and data from analogous structures to present a detailed, predicted spectral interpretation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into spectral analysis, experimental best practices, and the underlying principles governing chemical shifts and coupling constants in substituted aromatic systems.

Predicted ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the tert-butyl protons of the Boc protecting group. The chemical environment of each proton dictates its resonance frequency (chemical shift), and spin-spin coupling interactions with neighboring protons give rise to characteristic signal multiplicities. The analysis presented herein is based on established substituent effects on aromatic rings and data from similar compounds.[1][2]

Molecular Structure and Proton Designations

To facilitate the spectral analysis, the protons of this compound are designated as follows:

Figure 1. Molecular structure of this compound with proton designations.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound, assuming a deuterated chloroform (CDCl₃) solvent, are summarized in the table below. These predictions are generated based on additive substituent chemical shift (SCS) models and analysis of similar structures.

| Signal | Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| A | H (a) | ~7.9 - 8.1 | Doublet (d) | J(a,b) ≈ 2-3 Hz (meta) | 1H |

| B | H (b) | ~7.4 - 7.6 | Doublet of Doublets (dd) | J(b,c) ≈ 8-9 Hz (ortho), J(b,a) ≈ 2-3 Hz (meta) | 1H |

| C | H (c) | ~7.2 - 7.4 | Doublet (d) | J(c,b) ≈ 8-9 Hz (ortho) | 1H |

| D | N-CH₃ (d) | ~3.2 - 3.4 | Singlet (s) | - | 3H |

| E | Boc C(CH₃)₃ (e) | ~1.4 - 1.6 | Singlet (s) | - | 9H |

| F | COOH | ~10 - 12 | Broad Singlet (br s) | - | 1H |

Interpretation of Predicted Signals

-

Aromatic Protons (Signals A, B, and C):

-

The aromatic region is predicted to show three distinct signals for the three protons on the benzene ring.

-

Signal A (H-a): This proton is positioned ortho to the carboxylic acid group and meta to the chloro group. The carboxylic acid group is strongly electron-withdrawing, which deshields the ortho proton, shifting its signal downfield. The multiplicity is predicted to be a doublet due to meta-coupling with H-b, with a small coupling constant (J) of approximately 2-3 Hz.

-

Signal B (H-b): This proton is situated between the chloro and N-Boc-N-methylamino groups. It will experience ortho-coupling to H-c (J ≈ 8-9 Hz) and meta-coupling to H-a (J ≈ 2-3 Hz), resulting in a doublet of doublets. Its chemical shift will be influenced by the electron-donating nature of the nitrogen and the electron-withdrawing nature of the chlorine.

-

Signal C (H-c): This proton is ortho to the N-Boc-N-methylamino group. This group is electron-donating, which should shield the ortho proton and shift it upfield relative to the other aromatic protons. It will appear as a doublet due to ortho-coupling with H-b (J ≈ 8-9 Hz).

-

-

N-Methyl Protons (Signal D):

-

The three protons of the N-methyl group are expected to appear as a singlet in the range of 3.2 - 3.4 ppm. The presence of the electron-withdrawing Boc group and the aromatic ring will cause a downfield shift compared to a simple alkylamine.

-

-

Boc Protons (Signal E):

-

The nine equivalent protons of the tert-butyl group of the Boc protector will give rise to a sharp singlet, typically observed around 1.4 - 1.6 ppm. This is a characteristic signal for the Boc-protecting group.

-

-

Carboxylic Acid Proton (Signal F):

-

The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm. The exact chemical shift and broadness of this peak can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

-

Experimental Protocol for ¹H NMR Data Acquisition

To validate the predicted spectral data and obtain an experimental ¹H NMR spectrum of this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible results.

Materials and Equipment

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Volumetric flask and pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS. Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp peaks and resolve fine coupling patterns.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Typical acquisition parameters on a 400 MHz spectrometer would be:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 2-5 seconds (to ensure full relaxation of all protons, especially the quaternary carbons' influence on proton relaxation)

-

Number of Scans: 8-16 (adjust as needed based on sample concentration to achieve a good signal-to-noise ratio)

-

Spectral Width: 0-16 ppm

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons for each peak.

-

Analyze the multiplicities and measure the coupling constants for the aromatic signals.

-

Experimental Workflow Diagram

Sources

n-boc-n-methyl-5-chloroanthranilic acid 13C NMR chemical shifts

An In-depth Technical Guide to the 13C NMR Chemical Shifts of N-Boc-N-methyl-5-chloroanthranilic Acid

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. As a complex substituted aromatic compound, its 13C NMR spectrum offers a unique fingerprint essential for structural verification, purity assessment, and quality control in synthetic chemistry and drug development. This document synthesizes fundamental NMR principles with empirical data from analogous structures to predict the chemical shift for each carbon atom in the molecule. Furthermore, a detailed, field-proven experimental protocol for acquiring high-quality 13C NMR spectra is provided, ensuring researchers can validate these predictions and confidently characterize their samples. This guide is intended for researchers, scientists, and drug development professionals who rely on precise spectroscopic analysis.

Introduction: The Imperative for Spectroscopic Precision

This compound is a bespoke synthetic intermediate, characteristic of the complex scaffolds utilized in modern medicinal chemistry. Its structure incorporates several key functional groups: a dichlorinated aromatic ring, a carboxylic acid, and an N-Boc-N-methyl protected amine. The precise arrangement of these substituents is critical to its function in subsequent synthetic steps.

13C NMR spectroscopy is an unparalleled, non-destructive technique for confirming the carbon skeleton of an organic molecule.[1] Unlike 1H NMR, 13C NMR spectra typically display each unique carbon atom as a distinct singlet (in broadband decoupled mode), offering a clear count of non-equivalent carbons and providing invaluable information about their electronic environment.[1][2] For a molecule like this compound, an accurate interpretation of the 13C NMR spectrum is the definitive method for verifying its successful synthesis and isomeric purity.

This guide first establishes a theoretical framework for predicting the 13C NMR spectrum by dissecting the molecule and analyzing the electronic effects of each substituent. It then presents a robust protocol for experimental acquisition and concludes with a discussion on spectral interpretation.

Theoretical Framework and Predictive Analysis

The chemical shift (δ) of a 13C nucleus is exquisitely sensitive to its local electronic environment. The primary factors influencing this shift are electron density, the hybridization state of the carbon, and the anisotropic effects of nearby π-systems.[3][4][5] By systematically evaluating these factors for this compound, we can generate a highly accurate predicted spectrum.

Below is the structure of this compound with the systematic numbering used for the predictive assignment.

Caption: Structure of this compound with carbon numbering.

The Aromatic Core (C1-C6)

Aromatic sp2 carbons typically resonate in the range of 110-160 ppm.[6] The precise shift of each carbon in the ring is determined by the electronic effects (inductive and resonance) of the substituents.

-

Reference Compound: Anthranilic Acid: In anthranilic acid, the key reported shifts (in DMSO-d6) are approximately: C1 (109.6 ppm), C2 (151.5 ppm), C3 (116.4 ppm), C4 (133.8 ppm), C5 (114.6 ppm), and C6 (131.2 ppm).[7] These values serve as our baseline.

-

Effect of the 5-Chloro Substituent: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).

-

C5 (ipso-carbon): The direct attachment of the electronegative chlorine atom will cause a significant downfield shift (deshielding) from the baseline value.[8]

-

C4 & C6 (ortho-carbons): These positions will be deshielded primarily by the inductive effect.

-

C3 (meta-carbon): The effect at the meta position is generally smaller.

-

-

Effect of the N-Boc-N-methyl Group: This bulky, electron-withdrawing amide-like group will influence the ring.

-

C2 (ipso-carbon): The direct attachment to the nitrogen will keep this carbon significantly downfield, similar to the parent anthranilic acid.[7]

-

C1 & C3 (ortho-carbons): The electron-withdrawing nature of the carbamate will deshield these adjacent carbons.

-

-

Effect of the Carboxylic Acid Group: The -COOH group is electron-withdrawing.

-

C1 (ipso-carbon): This carbon will be deshielded.

-

C2 & C6 (ortho-carbons): These positions will experience a downfield shift.

-

The Carboxylic Acid Carbon (C7)

The carbonyl carbon of a carboxylic acid is highly deshielded due to both sp2 hybridization and the attachment of two electronegative oxygen atoms. However, resonance involving the oxygen lone pair provides some shielding relative to ketones or aldehydes.[9] The expected chemical shift is in the range of 165-185 ppm.[10][11] For aromatic carboxylic acids, this value is often around 167-172 ppm.[12]

The N-Methyl Carbon (C-Me)

The carbon of an N-methyl group attached to an aromatic system typically appears in the 30-40 ppm range. The specific value will be influenced by the electron-withdrawing Boc group also attached to the nitrogen.

The N-Boc Protecting Group Carbons

The N-Boc group has three distinct types of carbon atoms, each with a highly characteristic chemical shift range, making it an excellent spectroscopic marker.[13]

-

Carbonyl Carbon (C-Boc, C=O): The carbamate carbonyl is consistently found around 153-156 ppm.[13][14]

-

Quaternary Carbon (C-Boc, quat): The central quaternary carbon of the tert-butyl group is shielded and appears reliably around 80 ppm.[13]

-

Methyl Carbons (C-Boc, Me): The three equivalent methyl carbons of the tert-butyl group give rise to a strong signal at approximately 28 ppm.[13][14]

Summary of Predicted Chemical Shifts

Synthesizing the analysis above, we can predict the 13C NMR chemical shifts for this compound. These values are estimates for a standard deuterated solvent like CDCl3 or DMSO-d6.

| Carbon Atom(s) | Functional Group | Predicted Chemical Shift (δ, ppm) | Rationale / Key Influences |

| C7 | Carboxylic Acid | 168 - 172 | Aromatic carboxyl, deshielded by two oxygens.[10][12] |

| C-Boc (C=O) | Carbamate Carbonyl | 153 - 156 | Characteristic shift for Boc-group carbonyl.[13] |

| C2 | Aromatic C-N | 148 - 152 | Attached to electron-withdrawing N-Boc-N-Me group. |

| C4 | Aromatic C-H | 133 - 137 | ortho to Cl, deshielded. |

| C6 | Aromatic C-H | 130 - 134 | ortho to COOH, deshielded. |

| C5 | Aromatic C-Cl | 128 - 132 | ipso to Cl, strong deshielding.[8] |

| C3 | Aromatic C-H | 120 - 124 | Influenced by adjacent C-N and meta to Cl. |

| C1 | Aromatic C-COOH | 115 - 120 | ipso to COOH, shielded by ortho N-group. |

| C-Boc (quat) | tert-Butyl Quaternary | 80 - 83 | Characteristic shift for Boc-group quaternary carbon.[13] |

| C-Me | N-Methyl | 35 - 40 | N-CH3 adjacent to aromatic ring and Boc group. |

| C-Boc (Me) | tert-Butyl Methyls | 28 - 29 | Characteristic shift for Boc-group methyls.[13] |

Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum

Adherence to a standardized protocol is critical for obtaining a reproducible and high-quality 13C NMR spectrum. The low natural abundance (1.1%) and smaller gyromagnetic ratio of the 13C nucleus necessitate longer acquisition times compared to 1H NMR.[5]

Sample Preparation

-

Mass Measurement: Accurately weigh 20-30 mg of the dried this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d6 (δ ~39.5 ppm) and CDCl3 (δ ~77.16 ppm) are common choices.[15] Ensure the solvent peak does not overlap with any expected sample peaks.

-

Dissolution: Transfer the sample to a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.[13]

-

Homogenization: Cap the tube and gently vortex or invert until the sample is completely dissolved. A brief, gentle warming may be required for sparingly soluble samples.

-

Referencing: Tetramethylsilane (TMS) is the standard internal reference (δ = 0.00 ppm).[16] If not using TMS, the residual solvent peak can be used for calibration post-acquisition.[14][17]

Spectrometer Setup and Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer.

-

Experiment: Select a standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker systems).

-

Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).

-

Tuning and Matching: Tune and match the probe for the 13C frequency to ensure maximum signal sensitivity.

-

Pulse Angle: Use a 30-45 degree pulse angle to allow for a shorter relaxation delay without saturating the signals, especially quaternary carbons.

-

Relaxation Delay (d1): Set a relaxation delay of 2.0 seconds. Quaternary carbons have longer relaxation times, and this ensures they are sufficiently relaxed between pulses for more quantitative signal intensity.[13]

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.

-

Number of Scans (ns): Due to the low sensitivity of 13C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

Caption: Standard workflow for 13C NMR data acquisition and analysis.

Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening of ~1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic or manual baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the appropriate solvent residual peak to its known value (e.g., CDCl3 at 77.16 ppm).[2]

Conclusion: A Framework for Confident Characterization

This guide establishes a robust framework for the analysis of this compound using 13C NMR spectroscopy. By leveraging established principles of substituent effects and empirical data from related structures, a detailed prediction of the chemical shifts for all 11 unique carbon environments has been generated. The provided experimental protocol outlines the necessary steps for researchers to acquire high-fidelity data in their own laboratories. The combination of this predictive table and the rigorous experimental workflow empowers scientists to perform unambiguous structural verification, ensuring the integrity of their synthetic materials and advancing their research and development objectives with confidence. For absolute assignment, 2D NMR experiments such as HSQC and HMBC are recommended to correlate carbons with their attached or nearby protons.

References

-

StackExchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? [Online]. Available at: [Link]

-

JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. [Online]. Available at: [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Online]. Available at: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Online]. Available at: [Link]

-

Elsevier. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry. [Online]. Available at: [Link]

-

Miltojević, A., & Radulović, N. (2015). COMPLETE ASSIGNMENT OF 1H- AND 13C-NMR SPECTRA OF ANTHRANILIC ACID AND ITS HYDROXY DERIVATIVES AND SALICYLIC ACID AND ITS AMINO DERIVATIVES. Facta Universitatis, Series: Physics, Chemistry and Technology. [Online]. Available at: [Link]

-

Scribd. (n.d.). 13C NMR Chemical Shift Table. [Online]. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Online]. Available at: [Link]

-

Filo. (2025). Explain about chemical shift and factors affecting chemical shift in 13C NMR spectroscopy. [Online]. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Online]. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Online]. Available at: [Link]

-

Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics. [Online]. Available at: [Link]

-

StudySmarter. (2023). Factors Affecting Chemical Shift. [Online]. Available at: [Link]

-

Unknown. (n.d.). 13C NMR Chemical Shift Table.pdf. [Online]. Available at: [Link]

-